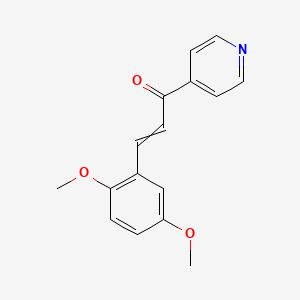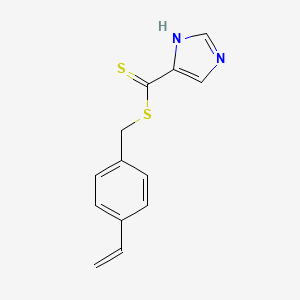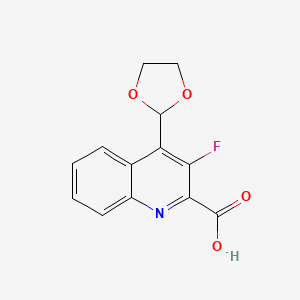![molecular formula C17H11ClN2O2 B14192891 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-44-0](/img/structure/B14192891.png)
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves a multi-step process:
Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine.
Coupling Reaction: The chloropyridinyl intermediate is then coupled with another pyridine derivative through a nucleophilic substitution reaction, forming the 5-[(5-chloropyridin-3-yl)oxy]pyridine intermediate.
Aldehyde Introduction: Finally, the benzaldehyde group is introduced through a formylation reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of advanced intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-{5-[(5-Bromopyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-{5-[(5-Methylpyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chloropyridinyl group in 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a unique profile for various applications.
Eigenschaften
CAS-Nummer |
918138-44-0 |
|---|---|
Molekularformel |
C17H11ClN2O2 |
Molekulargewicht |
310.7 g/mol |
IUPAC-Name |
4-[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-15-6-17(10-20-8-15)22-16-5-14(7-19-9-16)13-3-1-12(11-21)2-4-13/h1-11H |
InChI-Schlüssel |
ATQNXWZAOAMZIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)OC3=CC(=CN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
